molecular formula C21H24Cl2N2O8 B1681875 Tafamidis meglumine CAS No. 951395-08-7

Tafamidis meglumine

Cat. No. B1681875
M. Wt: 503.3 g/mol
InChI Key: DQJDBUPLRMRBAB-WZTVWXICSA-N
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Description

Tafamidis meglumine, sold under the brand names Vyndaqel and Vyndamax, is a medication used to delay disease progression in adults with certain forms of transthyretin amyloidosis . It can be used to treat both hereditary forms, familial amyloid cardiomyopathy and familial amyloid polyneuropathy, as well as wild-type transthyretin amyloidosis . It works by stabilizing the quaternary structure of the protein transthyretin .


Synthesis Analysis

A convenient and efficient route for the preparation of Tafamidis has been developed in 91% total yield over four steps starting from 4-amino-3-hydroxybenzoic acid . The proposed synthetic route is free of using chromatographic purification, metal catalyst, and hazardous reagents, while having potential for large-scale synthesis .


Molecular Structure Analysis

Tafamidis meglumine has a molecular formula of C21H24Cl2N2O8 . The free acid (CAS no. 594839-88-0) is reported to crystallize as distinct (polymorphic) crystal forms . Both crystal phases are monoclinic and contain substantially flat and π-π stacked Tafamidis molecules, arranged as centrosymmetric dimers by strong O-H···O bonds .


Chemical Reactions Analysis

In an interim analysis of a postmarketing surveillance study, five patients developed adverse drug reactions including pneumonia, bacteraemia, malignant melanoma, pancreatic carcinoma, haematuria, and exacerbation of hereditary neuropathic amyloidosis during treatment with tafamidis-meglumine .


Physical And Chemical Properties Analysis

Tafamidis, chemical formula C14H7Cl2NO3, is a drug used to delay disease progression in adults suffering from transthyretin amyloidosis, and is marketed worldwide under different tradenames as a free acid or in the form of its meglumine salt . The free acid is reported to crystallize as distinct (polymorphic) crystal forms .

Scientific Research Applications

Transthyretin Amyloid Cardiomyopathy (ATTR-CM)

  • Scientific Field: Cardiology
  • Application Summary: Tafamidis meglumine is used in the treatment of adults with ATTR-CM, a progressive, life-threatening disease characterized by the aggregation and deposition of amyloidogenic misfolded transthyretin (TTR) in the myocardium .
  • Methods of Application: Tafamidis stabilizes both wild-type and mutant TTR, inhibiting the formation of TTR amyloid fibrils . It was tested in the pivotal phase III ATTR-ACT trial .
  • Results: Tafamidis significantly reduced all-cause mortality and frequency of cardiovascular-related hospitalizations relative to placebo in patients with ATTR-CM . Tafamidis recipients experienced significantly less deterioration in 6-minute walk test distance and quality of life than placebo recipients over the 30-month treatment period .

Transthyretin Familial Amyloid Polyneuropathy (TTR-FAP)

  • Scientific Field: Neurology
  • Application Summary: Tafamidis meglumine is an investigational oral therapy for the treatment of TTR-FAP in adult patients with symptomatic polyneuropathy to delay neurologic impairment .
  • Methods of Application: The FDA’s Peripheral and Central Nervous System Drugs Advisory Committee reviewed Pfizer’s clinical data package for tafamidis meglumine .
  • Results: The Committee voted 13-4 that the data provide substantial evidence of efficacy for a surrogate endpoint that is reasonably likely to predict a clinical benefit . If approved by the FDA, tafamidis would be the first and only medication in the U.S. indicated to treat patients with this debilitating genetic disease .

Safety And Hazards

Tafamidis may cause fetal harm when administered to a pregnant woman . Women taking Vyndaqel or Vyndamax should discuss pregnancy planning and prevention with their health care professional . Tafamidis was generally well tolerated in patients with ATTR-CM and, with a safety profile similar to that of placebo, tafamidis is suitable for long-term use .

Future Directions

Tafamidis has been approved for use in the treatment of adults with ATTR-CM in several countries . Given that treatment for this condition has in the past been largely limited to symptom management, tafamidis constitutes a valuable disease-modifying therapy for patients with ATTR-CM .

properties

IUPAC Name

2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2NO3.C7H17NO5/c15-9-3-8(4-10(16)6-9)13-17-11-2-1-7(14(18)19)5-12(11)20-13;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-6H,(H,18,19);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJDBUPLRMRBAB-WZTVWXICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C(C(C(CO)O)O)O)O.C1=CC2=C(C=C1C(=O)O)OC(=N2)C3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=CC2=C(C=C1C(=O)O)OC(=N2)C3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl2N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50915094
Record name 2-(3,5-Dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid--1-deoxy-1-(methylamino)hexitol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50915094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Fx-1006A is a first-in-class, disease-modifying compound that is designed to inhibit the formation of amyloid deposits by preventing the misfolding and deposition of the transthyretin protein (TTR), which is associated with amyloidosis.
Record name Fx-1006A
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05352
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Tafamidis meglumine

CAS RN

951395-08-7
Record name Tafamidis meglumine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951395-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tafamidis meglumine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951395087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,5-Dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid--1-deoxy-1-(methylamino)hexitol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50915094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentaol 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate
Source European Chemicals Agency (ECHA)
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Record name TAFAMIDIS MEGLUMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU7CF08A1A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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